molecular formula C7H4Cl2O B146584 3,4-Dichlorobenzaldehyde CAS No. 6287-38-3

3,4-Dichlorobenzaldehyde

Cat. No.: B146584
CAS No.: 6287-38-3
M. Wt: 175.01 g/mol
InChI Key: ZWUSBSHBFFPRNE-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is a white to slightly yellow crystalline solid that is primarily used as an intermediate in the synthesis of various chemical products. The compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position.

Scientific Research Applications

3,4-Dichlorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the preparation of biologically active molecules, such as inhibitors and ligands for biochemical studies.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: this compound is employed in the production of specialty chemicals and as a building block for more complex chemical entities.

Safety and Hazards

3,4-Dichlorobenzaldehyde causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of benzaldehyde in a continuous flow reactor. The process involves the controlled addition of chlorine gas to benzaldehyde, with the reaction being catalyzed by ferric chloride. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 3,4-dichlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form 3,4-dichlorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with sodium methoxide can yield 3,4-dimethoxybenzaldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products:

    Oxidation: 3,4-Dichlorobenzoic acid.

    Reduction: 3,4-Dichlorobenzyl alcohol.

    Substitution: 3,4-Dimethoxybenzaldehyde and other substituted derivatives.

Comparison with Similar Compounds

3,4-Dichlorobenzaldehyde can be compared with other chlorinated benzaldehydes, such as:

    2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at the 2 and 4 positions. It exhibits different reactivity and applications due to the positional difference of the chlorine atoms.

    3,5-Dichlorobenzaldehyde: Chlorine atoms are at the 3 and 5 positions, leading to variations in chemical behavior and uses.

    4-Chlorobenzaldehyde: Contains a single chlorine atom at the 4 position, resulting in distinct properties and applications.

The uniqueness of this compound lies in the specific positioning of the chlorine atoms, which influences its reactivity and suitability for particular synthetic routes and applications.

Properties

IUPAC Name

3,4-dichlorobenzaldehyde
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InChI

InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
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InChI Key

ZWUSBSHBFFPRNE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1C=O)Cl)Cl
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Molecular Formula

C7H4Cl2O
Record name 3,4-DICHLOROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID0024971
Record name 3,4-Dichlorobenzaldehyde
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Molecular Weight

175.01 g/mol
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Physical Description

3,4-dichlorobenzaldehyde appears as white crystalline solid or chunky powder. (NTP, 1992)
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Boiling Point

477 to 478 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
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CAS No.

6287-38-3
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Record name Benzaldehyde, 3,4-dichloro-
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Melting Point

106 to 111 °F (NTP, 1992)
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Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.3 mL) was added at room temperature to a solution of 3-benzyl-3-(3,4-dichloro-benzoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (40 mg, 0.092 mmol) in DCM (3 mL). The reaction mixture was stirred at room temperature for 1 hour, then poured into aqueous NaOH (1.0 M), diluted with water and extracted with DCM. The combined organic extracts were dried over MgSO4, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography (3% to 10% of MeOH in DCM+0.5% of NH4OH) to give 15 mg (48% yield) of 3-benzyl-pyrrolidin-3-yl)-(3,4-dichloro-phenyl)-methanone as a yellow oil. This material was dissolved in DCM and a solution of HCl (1.0 M in Et2O, 1.1 equivalents) was added, the resulting mixture was concentrated under reduced pressure and the residue was triturated with Et2O to give 17 mg of 3-benzyl-pyrrolidin-3-yl)-(3,4-dichloro-phenyl)-methanone hydrochloride as a white solid; MS=334 [M+H]+.
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
3-benzyl-3-(3,4-dichloro-benzoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichlorobenzaldehyde
Reactant of Route 2
3,4-Dichlorobenzaldehyde
Reactant of Route 3
3,4-Dichlorobenzaldehyde
Reactant of Route 4
3,4-Dichlorobenzaldehyde
Reactant of Route 5
3,4-Dichlorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Dichlorobenzaldehyde
Customer
Q & A

Q1: What are the common synthetic routes for incorporating 3,4-Dichlorobenzaldehyde into larger molecules?

A: this compound serves as a versatile building block in organic synthesis. One common approach is its use in condensation reactions. For instance, it reacts with amides to yield N,N'-bis-(amido) chlorotoluenes [], highlighting its utility in forming diamide derivatives. Furthermore, it acts as a precursor in synthesizing chlorophenyl porphyrin-5-fluorouracil derivatives, achieved through a multistep reaction involving pyrrole, p-hydroxybenzaldehyde, and either 1,5-dibromopentane or 1,6-dibromohexane, followed by reaction with 5-fluorouracil [].

Q2: How does this compound contribute to the development of antifungal agents?

A: Research indicates that this compound plays a key role in synthesizing novel inulin derivatives with enhanced antifungal properties. Specifically, it reacts with inulin to form 6-amino-(N-3,4-dichlorobenzylidene)-6-deoxy-3,4-di-O-acetyl inulin (3,4DCBSAIL). This derivative exhibits potent antifungal activity against various plant pathogens, including Botrytis cinerea, Fusarium oxysporum f. sp. cucumerium Owen, Fusarium oxysporum f. sp. niveum, and Phomopsis asparagi []. This modification of inulin through Schiff base formation with this compound presents a promising avenue for developing effective antifungal agents.

Q3: Can you provide insights into the structural characterization of this compound and its derivatives?

A3: Various spectroscopic techniques are employed to elucidate the structure of this compound and its derivatives. These include:

    Q4: What insights can be gained from the reaction of tropolones with phosphorus oxychloride in the presence of this compound?

    A: Studies involving the reaction of 5-bromotropolone with phosphorus oxychloride resulted in the formation of 2,5-dichlorotropone. Further treatment of 2,5-dichlorotropone with phosphorus oxychloride yielded 2,5-dichloro- and 3,4-dichlorobenzaldehydes []. This reaction sequence demonstrates a possible pathway for the formation of this compound from tropolone precursors.

    Q5: Are there any documented applications of this compound in materials science?

    A: While the provided research primarily focuses on the synthetic utility and biological activity of this compound and its derivatives, its presence in materials like methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate opens possibilities for applications in materials science. This particular compound, synthesized via the condensation of methyl 3-amino-4-(n-butylamino)benzoate with a Na2S2O5 adduct of this compound, exhibits a twisted molecular structure and forms chains through intermolecular C—H⋯O interactions in its crystal structure []. Such structural features might be of interest in designing materials with specific properties.

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